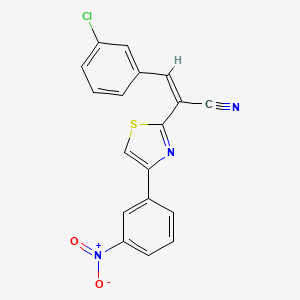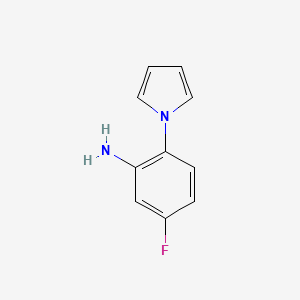![molecular formula C23H21N5O4 B2384505 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 941902-30-3](/img/structure/B2384505.png)
2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Synthesis and Antitumor Activities
Compounds with similar structural features, particularly those incorporating pyrido[3,2-d]pyrimidinone and dihydropyrimidinone moieties, have been synthesized and evaluated for their antitumor activities. For instance, derivatives synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester have shown selective anti-tumor activities in vitro, highlighting the potential of similar compounds in cancer research (Xiong Jing, 2011).
Design and Synthesis for Anticancer Agents
Another area of application involves designing and synthesizing derivatives for potential use as anticancer agents. Aryloxy groups attached to the pyrimidine ring in certain acetamide derivatives were found to inhibit cancer cell growth in multiple cell lines, indicating the potential of these compounds in developing new anticancer drugs (M. M. Al-Sanea et al., 2020).
Facile Synthesis for Diverse Derivatives
The facile synthesis of pyridine, pyridazine, and pyrimido[4,5-c]pyridazine derivatives from related compounds demonstrates the versatility of these molecules in generating a wide range of chemical entities for various research applications, including the exploration of their biological activities (E. A. E. Rady & M. Barsy, 2006).
Antimicrobial Activities
Research on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from citrazinic acid, has led to the identification of compounds with significant antibacterial and antifungal activities. These findings underscore the importance of such compounds in developing new antimicrobial agents (A. Hossan et al., 2012).
Novel Synthetic Pathways
Additionally, research on novel synthetic pathways for creating pyrido[3,4-d]pyrimidines and related compounds opens up new avenues for chemical synthesis and the exploration of their potential applications in various fields of science and medicine (F. Hanafy, 2011).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.
将来の方向性
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new applications, or new studies of its properties or effects.
特性
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-15-5-6-19(32-2)17(12-15)26-20(29)14-27-18-4-3-9-25-21(18)22(30)28(23(27)31)13-16-7-10-24-11-8-16/h3-12H,13-14H2,1-2H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQDQTOJZZLEOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

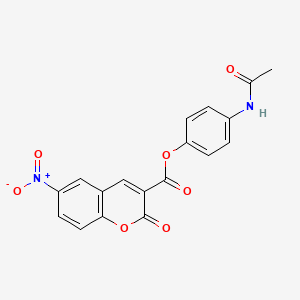
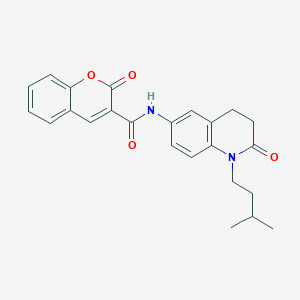
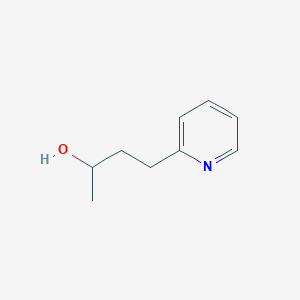
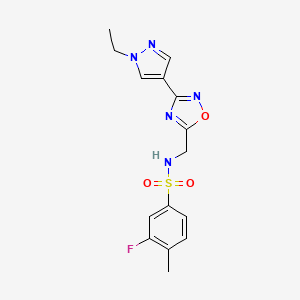
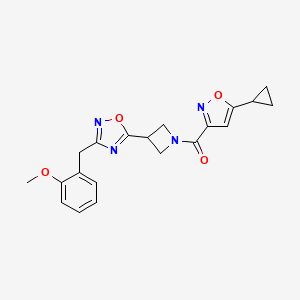
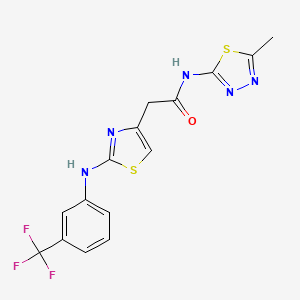
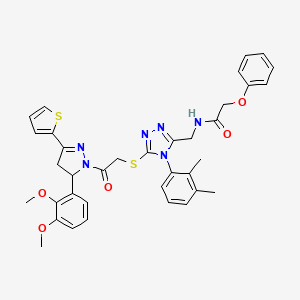
![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2384437.png)
![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2384438.png)
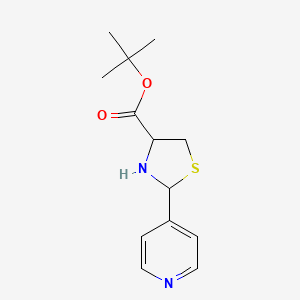
![N-(cyanomethyl)-3-[3-(difluoromethoxy)phenyl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2384440.png)
![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2384442.png)
